molecular formula C20H19N5O3 B2722199 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 922117-73-5

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2722199
CAS No.: 922117-73-5
M. Wt: 377.404
InChI Key: VIYMKHVEJCLBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-methylbenzyl group at position 5 and a furan-2-carboxamide ethyl chain at position 1 of the heterocyclic core. This scaffold is frequently explored in medicinal chemistry due to its structural similarity to purine-based kinase inhibitors, which are pivotal in targeting oncogenic signaling pathways .

Properties

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-14-5-2-3-6-15(14)12-24-13-22-18-16(20(24)27)11-23-25(18)9-8-21-19(26)17-7-4-10-28-17/h2-7,10-11,13H,8-9,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYMKHVEJCLBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of oncology and neurology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

Research indicates that compounds with a similar pyrazolo[3,4-d]pyrimidine framework often act as kinase inhibitors , particularly targeting cyclin-dependent kinases (CDKs). These kinases play crucial roles in cell cycle regulation and proliferation. Inhibition of CDKs can lead to reduced cellular proliferation in cancer cells and may also exhibit anticonvulsant properties by modulating neuronal excitability.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer activity. It has been reported to inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HeLa0.36
HCT1161.8
A3750.25

The compound's mechanism involves the inhibition of the epidermal growth factor receptor (EGFR) pathway, which is pivotal in many cancers, particularly non-small cell lung cancer (NSCLC).

Anticonvulsant Activity

In addition to its anticancer properties, this compound has demonstrated anticonvulsant activity in preclinical models. It has been shown to reduce seizure frequency and intensity in animal models of epilepsy. The specific pathways involved include modulation of GABAergic transmission and inhibition of excitatory neurotransmitter release.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds within the pyrazolo[3,4-d]pyrimidine class:

  • Study on Cancer Cell Lines : A comparative study evaluated the effects of various pyrazolo[3,4-d]pyrimidines on cancer cell lines. The results indicated that modifications at the 5-position significantly enhanced anticancer potency against colorectal cancer cells.
  • Anticonvulsant Activity Assessment : In a controlled study involving animal models, the compound exhibited a reduction in seizure episodes comparable to known anticonvulsants such as phenobarbital.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a fused pyrazolo-pyrimidine core, which is known for its biological activity. The molecular formula is C19H22N4O2, and it has a molecular weight of approximately 342.41 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazolo-pyrimidines exhibit notable anticancer properties. For instance, compounds similar to N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide have shown efficacy against various cancer cell lines, including cervical and prostate cancer cells. A study demonstrated that certain pyrazolo-pyrimidine derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that pyrazolo-pyrimidine derivatives can act against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity .

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of pyrazolo-pyrimidine derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neuroinflammatory pathways and promoting neuronal survival .

Anticancer Research

A notable case study involved the synthesis and evaluation of a series of pyrazolo-pyrimidine derivatives for their anticancer activity against HeLa and DU 205 cell lines. The results indicated that specific substitutions on the pyrazolo-pyrimidine scaffold significantly enhanced cytotoxicity .

Antimicrobial Studies

In another study focusing on antimicrobial properties, researchers synthesized several derivatives based on the pyrazolo-pyrimidine structure and tested them against common pathogens. The findings revealed that certain modifications led to improved antibacterial efficacy compared to standard antibiotics .

Comparison with Similar Compounds

Core Modifications

The target compound shares a pyrazolo[3,4-d]pyrimidin-4-one core with derivatives reported in patent applications (e.g., Example 53 from ). However, substituents at positions 1 and 5 critically influence pharmacological properties:

  • Position 1 : The ethyl-furan-2-carboxamide chain in the target compound contrasts with the fluorophenyl-chromenyl-ethyl groups in Example 53, which introduce bulkier aromatic systems and fluorine atoms to enhance metabolic stability .
  • Position 5 : The 2-methylbenzyl group in the target compound differs from the 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl moiety in Example 53, which incorporates a fused chromene ring and fluorine atoms for improved target binding .

Non-Core Analogues

describes pyrrolo[1,2-b]pyridazine carboxamides, which diverge entirely in core structure but retain carboxamide side chains for target interaction. These compounds emphasize the importance of the carboxamide group in mediating hydrogen bonding with kinase ATP pockets .

Physicochemical Properties

Available data for structurally related compounds highlight trends in molecular weight (MW) and melting point (MP):

Compound Name Molecular Formula (Calculated MW) Observed MW Melting Point (°C)
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide C₂₃H₂₂N₄O₃ (402.45 g/mol) Not reported Not reported
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) C₃₃H₂₅F₃N₆O₃ (634.59 g/mol) 589.1 (M⁺+1) 175–178

Key Observations :

  • The target compound has a lower MW (402.45 g/mol) compared to Example 53 (634.59 g/mol), primarily due to the absence of fluorinated chromene and benzamide groups.
  • The MP of Example 53 (175–178°C) suggests higher crystallinity, likely attributable to fluorine-induced polarity and planar chromene systems .

Research Findings and Limitations

  • Structural Insights : The pyrazolo[3,4-d]pyrimidine core is a versatile scaffold for kinase inhibitor design, with substituents dictating pharmacokinetic and pharmacodynamic profiles.
  • Data Gaps : Biological activity, solubility, and in vivo efficacy data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Q & A

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated preclinically?

  • In vitro assays :
  • Solubility : Shake-flask method in PBS (pH 7.4).
  • Microsomal stability : Incubate with liver microsomes; monitor via LC-MS/MS.
  • In silico tools : SwissADME or ADMET Predictor for bioavailability predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.